KRH102140

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

KRH102140 is a potent activator of PHD2. This compound, which has a structure similar to KRH102053. This compound more efficiently suppressed HIF-1α than KRH102053 in human osteosarcoma cells under hypoxia. Furthermore, this compound decreased the mRNA levels of HIF-regulated downstream target genes associated with angiogenesis and energy metabolism such as vascular endothelial growth factor, adrenomedullin, Glut1, aldolase A, enolase 1 and monocarboxylate transporter 4. This compound also inhibited tube formation in human umbilical vein endothelium cells. The results suggest that this compound has potential therapeutic effects in alleviating various diseases associated with HIFs.

Scientific Research Applications

Super-Resolution Imaging in Live Cells

One of the prominent applications of KRH102140 is in the field of super-resolution imaging. This application is facilitated by this compound's property as a part of a series of NIR xanthene dyes, termed KRhs, developed for near-infrared (NIR) fluorescence imaging. These dyes, including this compound, show intense NIR emission, making them suitable for time-resolved localization of single-fluorophore in live cells. This compound and similar compounds have been functionalized for targeting mitochondria, plasma membranes, and fusion proteins, demonstrating their potential in super-resolution imaging of these cellular components in live conditions (Zhang, Chen, Huang, Ling, & Xiao, 2020).

Inhibition of Angiogenesis

This compound has been identified as an activator of prolyl hydroxylase domain-containing protein 2 (PHD2), which plays a crucial role in cellular response to hypoxia. By activating PHD2, this compound effectively decreases the stability of hypoxia-inducible transcription factor 1-alpha (HIF-1α), a key regulator in angiogenesis. This leads to the downregulation of HIF-regulated genes associated with angiogenesis and energy metabolism, thus inhibiting angiogenesis. These findings suggest that this compound may have therapeutic potential in diseases associated with abnormal angiogenesis (Nepal, Gong, Park, & Soh, 2011).

Properties

CAS No. |

864769-01-7 |

|---|---|

Molecular Formula |

C25H24FNO |

Molecular Weight |

373.4714 |

IUPAC Name |

N-(2-fluorobenzyl)-2-methyl-2-phenethyl-2H-chromen-6-amine |

InChI |

InChI=1S/C25H24FNO/c1-25(15-13-19-7-3-2-4-8-19)16-14-20-17-22(11-12-24(20)28-25)27-18-21-9-5-6-10-23(21)26/h2-12,14,16-17,27H,13,15,18H2,1H3 |

InChI Key |

FOHRWJRCGKNFPV-UHFFFAOYSA-N |

SMILES |

FC1=CC=CC=C1CNC2=CC=C(OC(CCC3=CC=CC=C3)(C)C=C4)C4=C2 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

KRH102140; KRH-102140; KRH 102140; |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

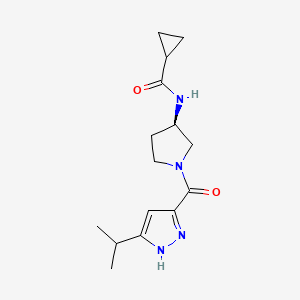

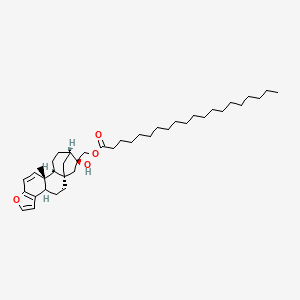

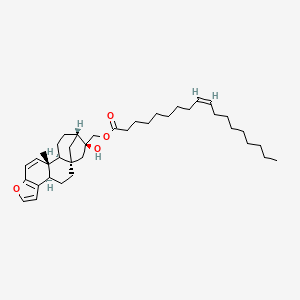

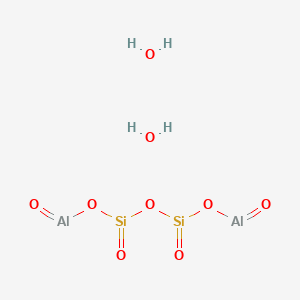

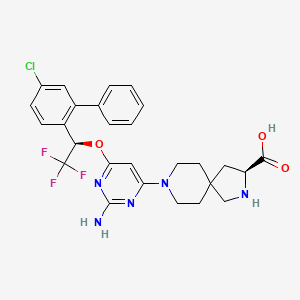

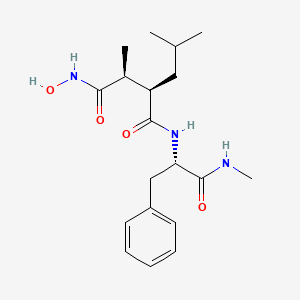

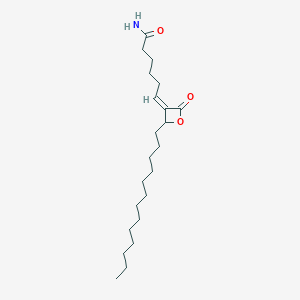

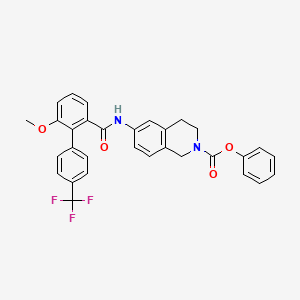

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10-Bromo-7,10a,12,12-tetramethyl-5-methylidenedodecahydro-6H-2,5a-methanonaphtho[2,3-b]oxepin-7-ol](/img/structure/B608297.png)

![N-(4-cyanophenyl)-N-methyl-3-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazine-6-carboxamide](/img/structure/B608302.png)

![3-chloro-4-({(2R)-4-[4-fluoro-2-(trifluoromethyl)phenyl]-2-methylpiperazin-1-yl}sulfonyl)benzamide](/img/structure/B608307.png)

![4-[cis-2,6-Dimethyl-4-(4-trifluoromethoxy-phenyl)-piperazine-1-sulfonyl]-indan-2-carboxylic acid tosylate](/img/structure/B608315.png)